Venturamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N6O5S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(4R,11R,18R)-11-[(1R)-1-hydroxyethyl]-4,7-dimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C22H26N6O5S2/c1-8(2)14-21-24-12(6-34-21)17(30)23-9(3)20-28-16(11(5)33-20)19(32)27-15(10(4)29)22-25-13(7-35-22)18(31)26-14/h6-10,14-15,29H,1-5H3,(H,23,30)(H,26,31)(H,27,32)/t9-,10-,14-,15-/m1/s1 |
InChI Key |
BJJVHBJYOXGRRO-XEQNPHJVSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)[C@@H](C)O |
Canonical SMILES |
CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)O |
Synonyms |
venturamide B |
Origin of Product |
United States |
Ii. Advanced Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques in Structural Determination
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For Venturamide B, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing its planar structure. nih.govwikipedia.orgidrblab.netmdpi.comuni.lumdpi.com
1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR spectroscopy provides insights into the number of different types of protons and their local chemical environments, including their multiplicity and coupling patterns. Carbon-13 (¹³C) NMR spectroscopy reveals the number of distinct carbon atoms and their hybridization states (e.g., methyl, methine, methylene, quaternary carbons). nih.gov For this compound, the proton spectrum notably showed two new signals at δ 4.25 and δ 4.12, each integrating for one proton, indicating structural differences compared to Venturamide A. nih.gov
2D NMR (HSQC, HMBC, COSY, NOESY): Two-dimensional NMR experiments provide crucial connectivity information.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, aiding in the assignment of CH, CH₂, and CH₃ groups. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing quaternary carbon assignments and long-range connectivity.
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, enabling the tracing of spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, which is essential for determining relative stereochemistry and conformational preferences.
While comprehensive NMR data tables for this compound are typically presented in the primary research literature, the application of these techniques allowed researchers to deduce the presence of specific structural motifs, including the five methyl, six methine, and ten quaternary carbon atoms, and to infer the presence of four rings within the molecule based on chemical shifts. nih.gov
Table 1: Representative NMR Data Interpretation for a Cyclic Peptide (Illustrative Example)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Correlated Protons (COSY) | Correlated Carbons (HMBC) | Assignment |
| ¹H | [Value] | [e.g., s, d, t, m] | [e.g., 1H, 3H] | [e.g., 7.0] | [e.g., H-X, H-Y] | [e.g., C-A, C-B] | [e.g., H-α of Ala] |
| ¹³C | [Value] | [e.g., C, CH, CH₂, CH₃] | - | - | - | - | [e.g., C=O amide] |
Mass Spectrometry Techniques in Structural Analysis
Mass Spectrometry (MS) provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which are crucial for structural confirmation. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS or HRESIMS) was employed for this compound. nih.govwikipedia.orgidrblab.net
Molecular Formula Determination: HREIMS analysis of this compound yielded a molecular ion (M⁺) at m/z 518.1393. This exact mass measurement was consistent with the molecular formula C₂₂H₂₆N₆O₅S₂, providing the elemental composition of the compound. nih.gov
Fragmentation Analysis: In peptide mass spectrometry, fragmentation patterns, often observed as b-ions and y-ions, arise from the cleavage of peptide bonds. ionsource.comgithub.iolibretexts.orgresearchgate.net Analyzing these characteristic fragments helps in sequencing the amino acid residues within the peptide chain. While specific fragmentation data for this compound are not detailed in the provided snippets, such analysis would have been instrumental in confirming the sequence of the amino acid and heterocyclic moieties. ionsource.comgithub.ionih.gov
Table 2: Representative Mass Spectrometry Data Interpretation (Illustrative Example)
| m/z | Relative Intensity (%) | Proposed Fragment Formula | Proposed Fragment Type | Significance |
| [Value] | [Value] | [e.g., CₓHᵧN₂O₂S] | [e.g., [M+H]⁺, b₂, y₃] | Molecular ion, specific peptide cleavage |
| [Value] | [Value] | [e.g., CₓHᵧN₂O₂S] | [e.g., [M+H]⁺, b₂, y₃] | Loss of side chain, ring opening |
Absolute Configuration Determination of Amino Acid Residues
Determining the absolute configuration of chiral centers, particularly in peptides containing non-proteinogenic amino acids, is a complex yet critical step in natural product elucidation. This compound, being a cyclic hexapeptide with multiple chiral centers, required specialized methods for this purpose.
Marfey's Analysis and Chiral HPLC Applications
Marfey's analysis, coupled with High-Performance Liquid Chromatography (HPLC), is a widely used method for determining the absolute configuration of amino acid residues in natural products. wikipedia.orgidrblab.netmdpi.comuni.lumdpi.comnih.govscielo.org.mxnih.gov
The process typically involves:
Acidic Hydrolysis: The cyclic peptide is hydrolyzed under acidic conditions to break the peptide bonds and release its constituent amino acids. wikipedia.orgidrblab.net
Derivatization: The liberated amino acids are then derivatized with a chiral reagent, commonly Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA). This derivatization creates diastereomers from the enantiomeric amino acids. wikipedia.orgidrblab.netuni.lu
Chromatographic Separation: The resulting diastereomeric derivatives are then separated using reversed-phase HPLC, often coupled with mass spectrometry (LC-MS). Since diastereomers have different physical properties, they can be separated chromatographically, unlike enantiomers. wikipedia.orggithub.ioscielo.org.mx
Comparison with Standards: The retention times of the derivatized amino acids from the natural product are compared with those of derivatized authentic D- and L-amino acid standards. This comparison allows for the unambiguous assignment of the absolute configuration (D or L) of each amino acid residue. wikipedia.orgidrblab.netmdpi.comuni.lumdpi.comnih.gov
Through Marfey's analysis, the amino acid residues in this compound were identified as D-alanine, D-valine, and D-allo-threonine. uni.lu
Stereochemical Comparison with Related Natural Products
The determination of absolute configuration in marine-derived cyclopeptides can be challenging due to the presence of numerous stereogenic centers and often non-proteinogenic amino acids. nih.gov Comparison with known related compounds, combined with rigorous analytical methods like Marfey's analysis and chiral HPLC, is essential for accurate assignments and for validating proposed structures.
Iii. Chemical Synthesis and Synthetic Methodologies
Total Synthesis of Venturamide B
The total synthesis of this compound has been accomplished through a convergent strategy, which involves the preparation of key fragments that are later coupled and cyclized. This approach allows for flexibility and efficiency in constructing the complex macrocyclic structure.
The core strategy for the total synthesis of this compound is rooted in a retrosynthetic analysis that disconnects the macrocycle at key amide bonds. acs.org This approach breaks the complex target molecule down into smaller, more manageable building blocks. The primary disconnection strategy involves cleaving three amide bonds within the cyclic hexapeptide backbone. acs.org This yields three essential azole-based amino acid fragments. acs.org This convergent approach allows for the parallel synthesis of these fragments, which are then sequentially coupled to form a linear precursor that is ready for the final ring-closing reaction. acs.orgmdpi.com
The retrosynthetic plan for this compound can be summarized as follows:
Disconnection 1 (Macrocyclization): The final macrocyclization step, a macrolactamization, is the reverse of the disconnection of one of the six amide bonds in the cyclic peptide backbone.
Disconnection 2 (Peptide Couplings): The linear hexapeptide precursor is further disconnected at two other amide bonds, leading to three key heterocyclic amino acid fragments. acs.org
Disconnection 3 (Fragment Synthesis): These fragments, which contain thiazole (B1198619) and oxazole (B20620) rings, are then synthesized from commercially available amino acid building blocks. acs.orgnih.gov
This strategy's effectiveness lies in its ability to address the stereochemical and heterocyclic challenges early in the synthesis through the preparation of well-defined fragments.
The assembly of this compound from its constituent fragments involves a series of peptide coupling reactions to form the linear precursor, followed by deprotection and macrocyclization.
A key step in the synthesis is the coupling of the prepared heterocyclic amino acid fragments. For instance, after the synthesis of the necessary thiazole and oxazole-containing units, a PyBOP-promoted coupling reaction is used to link them together. acs.org In one reported synthesis, the coupling of a free acid fragment with a free amine salt fragment yielded a bis-heterocycle intermediate (compound 20 ) in an 83% yield. acs.org This intermediate was then further elaborated through deprotection and another PyBOP-mediated coupling to produce the linear tripeptide fragment 22b in an 80% yield. acs.org
The final steps of the total synthesis involve the removal of protecting groups from the fully assembled linear peptide, followed by the crucial macrolactamization. The cleavage of allyl ester and Boc protecting groups prepares the molecule for cyclization. acs.org The ring-closing reaction is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. acs.org A combination of PyBOP, DMAP, and DIPEA is used to catalyze the macrolactamization, affording this compound as a glassy solid in good yield (76%). acs.org The physical data of the synthetic product were consistent with those reported for the natural compound. acs.org
| Intermediate | Description | Yield | Reference |
| Bis-heterocycle 20 | Product of PyBOP coupling between two heterocyclic fragments. | 83% | acs.org |
| Linear fragment 22b | Product of PyBOP coupling to extend the peptide chain. | 80% | acs.org |
| This compound | Final product after deprotection and macrolactamization. | 76% | acs.org |
Development of Constituent Fragment Syntheses
A significant portion of the synthetic effort towards this compound is dedicated to the efficient and stereocontrolled preparation of its unique building blocks, particularly the amino acids containing thiazole and oxazole rings.
A highly efficient method for preparing the enantiomerically pure thiazole-containing amino acids (TCAAs) required for this compound synthesis has been developed. acs.orgnih.gov This one-pot procedure starts from commercially available N-protected amino acids and proceeds through a cascade of reactions: disulfide cleavage, thiocarbonylation, intramolecular Staudinger reduction, aza-Wittig reaction, and finally, oxidation. acs.orgnih.gov
This powerful method offers several advantages, including mild reaction conditions, a broad substrate scope, and tolerance of various functional groups. acs.orgnih.gov It consistently produces the desired thiazole-containing amino acids in good yields (63–81%) and with excellent optical purities (93–99% ee). acs.org The development of this one-pot synthesis was a crucial advancement, streamlining the production of key fragments for the total synthesis of this compound. acs.orgnih.gov
The thiazole and oxazole rings are fundamental structural motifs in this compound, and their construction is a key challenge. mdpi.comrsc.org
Thiazole Ring Formation: The one-pot cascade reaction described previously is a primary method for constructing the thiazole ring directly from an amino acid precursor. nih.gov This method integrates the formation of the heterocycle with the amino acid backbone. nih.gov Other classical methods for thiazole synthesis, such as the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone, are also widely used in organic synthesis and represent an alternative approach. researchgate.netfigshare.com
Oxazole Ring Formation: The construction of the oxazole ring often involves the cyclization of a precursor containing the necessary carbon, nitrogen, and oxygen atoms. The aza-Wittig reaction is a key transformation used for forming 2,5-disubstituted oxazole rings, which is relevant to the synthesis of related natural products. researchgate.net In this type of reaction, an iminophosphorane derived from an α-azidoacetyl compound can react with an acyl chloride to form the oxazole core. researchgate.net Such strategies are essential for preparing the oxazole-containing fragments of this compound.
Peptide Macrocyclization Approaches
The final and often most challenging step in the synthesis of cyclic peptides like this compound is the macrocyclization. nih.gov This intramolecular reaction forms the large ring structure from a linear precursor. nih.gov
The primary strategy employed in the total synthesis of this compound is macrolactamization, which is the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide. acs.org To achieve high yields, this reaction must be carried out under high-dilution conditions (e.g., 2 mM/L). acs.org This minimizes competing intermolecular reactions that lead to dimers and oligomers. nih.gov
A variety of coupling reagents can be used to facilitate this ring closure. In the reported synthesis of this compound, a combination of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DMAP (4-dimethylaminopyridine), and DIPEA (N,N-diisopropylethylamine) was used. acs.org This combination effectively activates the carboxylic acid at the C-terminus, allowing for efficient amide bond formation with the N-terminal amine. acs.org The choice of solvent, often a mixture like DCM/DMF, is also critical for ensuring the proper conformation of the linear peptide for cyclization. acs.org
Alternative macrocyclization strategies exist, such as those based on native chemical ligation (NCL), click chemistry (e.g., CuAAC to form triazoles), or ring-closing metathesis, although macrolactamization remains a common and effective method for cyclic peptides composed entirely of amino acids. rsc.orgqyaobio.comresearchgate.net
Evaluation of Synthetic Efficiency and Yields in Academic Contexts
Subsequent research has focused on developing more efficient and concise routes. A notable advancement was the development of a one-pot procedure for the enantioselective synthesis of the crucial thiazole-containing amino acid (TCAA) building block. nih.govacs.org This method features a cascade of reactions including disulfide cleavage, thiocarbonylation, intramolecular Staudinger reduction, aza-Wittig reaction, and oxidation. nih.govacs.org This approach is characterized by mild reaction conditions and good functional group tolerance, preparing various TCAA precursors in good yields and with excellent optical purity. acs.org The power of this streamlined methodology was demonstrated through the concise total synthesis of Venturamide A and B. nih.govacs.org
The following table summarizes key data points regarding the synthetic efficiency of this compound and its precursors as reported in academic literature.
| Synthetic Approach / Key Step | Number of Steps (Total Synthesis) | Overall Yield | Reported Intermediate Yields | Reference |
| First Total Synthesis | 8 | 19% | Not specified in abstract | scribd.com |
| One-Pot TCAA Synthesis for Total Synthesis | Not specified | "Good yields" | Not specified in abstract | nih.govacs.org |
| Amide Bond Formation (β-hydroxyamide intermediate for analog synthesis) | 1 (for this step) | Not Applicable | 54% | scielo.org.mx |
Iv. Biosynthesis and Genetic Basis
Proposed Biosynthetic Pathways for Venturamide B Precursors
This compound is characterized as a modified cyclic hexapeptide, specifically classified within the cyclodepsipeptide family researchgate.netresearchgate.net. Structural analyses have identified that this compound incorporates specific amino acid residues, including D-alanine, D-valine, and D-allo-threonine researchgate.net. In addition to these proteinogenic and non-proteinogenic amino acids, the compound features three heteroaromatic moieties, namely thiazole (B1198619) and methyloxazole rings researchgate.net.
The presence of these modified amino acids and heteroaromatic rings suggests a complex biosynthetic process. Typically, the formation of thiazole and oxazole (B20620) rings in natural products involves the post-translational modification of cysteine and serine/threonine residues, respectively, through cyclodehydration and subsequent oxidation steps nih.gov. These amino acids serve as the fundamental building blocks, or precursors, that are assembled and modified during the biosynthesis of this compound.
Role of Nonribosomal Peptide Synthetases (NRPS) in Biosynthesis
This compound is a nonribosomal peptide, indicating its synthesis occurs independently of the ribosome d-nb.infoisomerase.com. The assembly of such complex peptides is orchestrated by large, modular enzymatic complexes known as Nonribosomal Peptide Synthetases (NRPS) isomerase.commdpi.comd-nb.infonih.govmdpi.com. These multi-enzyme systems operate via a thiotemplate mechanism, where amino acid precursors are activated and sequentially linked to form the peptide chain d-nb.info.
Each module within an NRPS complex is typically responsible for the incorporation of a single amino acid residue mdpi.comnih.gov. A standard NRPS module comprises three core domains:
Adenylation (A) domain : Selects and activates the specific amino acid precursor by forming an acyl-AMP intermediate, then loads it onto the peptidyl carrier protein mdpi.comnih.gov.
Peptidyl Carrier Protein (PCP) domain : Acts as a mobile tether, carrying the growing peptide chain and shuttling it between the different catalytic domains within the NRPS assembly line mdpi.comnih.gov.
Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on one module's PCP and the growing peptide chain on the preceding module's PCP mdpi.comnih.gov.
Beyond these core domains, NRPS systems often include auxiliary domains such as epimerization (E) domains, which are responsible for converting L-amino acids to their D-configurations (explaining the presence of D-alanine and D-valine in this compound), and thioesterase (TE) domains, which typically catalyze the cyclization and release of the mature peptide product d-nb.infonih.gov. The presence of thiazole and methyloxazole rings further implies the involvement of tailoring enzymes, often integrated within or associated with the NRPS machinery, that perform heterocyclization and methylation reactions on the nascent peptide chain.
Genetic Insights into Cyanobacterial Secondary Metabolite Production
The production of secondary metabolites in cyanobacteria, including nonribosomal peptides like this compound, is directed by specific biosynthetic gene clusters (BGCs) encyclopedia.pubnih.govcanada.caresearchgate.net. These BGCs are genomic regions where genes encoding the necessary enzymes for a particular metabolic pathway are co-localized encyclopedia.pubnih.gov. For this compound, its BGC would be expected to contain the genes for the NRPS enzymes, along with genes for any associated tailoring enzymes responsible for modifications such as heterocyclization, oxidation, and methylation, as well as potential transport or regulatory proteins.
While the specific gene cluster for this compound has not been fully elucidated in the provided information, the general approach to discovering such pathways involves bioinformatic mining of cyanobacterial genomes nih.govcanada.caresearchgate.net. This method has been successful in identifying BGCs for various cyanobacterial secondary metabolites, including other cyclic peptides known as cyanobactins nih.govcanada.canih.gov. The presence of specific marker genes, such as the N-terminal protease (A) gene found in cyanobactin synthetase gene clusters, can aid in the detection of potential producers of related compounds nih.gov.
Challenges and Future Perspectives in Biosynthetic Pathway Elucidation
The elucidation of complex biosynthetic pathways in cyanobacteria, such as that of this compound, presents several inherent challenges. A primary obstacle is the incomplete understanding of the intricate metabolic and regulatory networks within cyanobacteria that govern the production of these secondary metabolites nih.govnih.govjyu.fi. These networks are highly dynamic and influenced by various environmental factors.
Furthermore, the development and application of advanced genetic engineering tools specifically tailored for cyanobacteria remain a limiting factor in both studying and enhancing secondary metabolite production nih.govnih.gov. High genetic diversity even within a single cyanobacterial species can complicate the accurate identification and conservation of genes and pathways across different strains mdpi.com. Moreover, 'omics' data (genomics, transcriptomics, proteomics, metabolomics), which are critical for pathway elucidation, are highly dependent on specific growth conditions such as light, temperature, and nutrient availability, making comprehensive data acquisition challenging mdpi.com.
Future efforts in this field are increasingly focused on integrating advanced systems biology and synthetic biology approaches. This includes the use of genome-scale metabolic models, multi-omics data integration, and metabolic flux analysis (MFA) to provide a more holistic and quantitative understanding of cellular metabolism nih.govnih.govmdpi.com. These cutting-edge techniques are expected to overcome current limitations, facilitate the rational design of microbial cell factories for enhanced production of valuable compounds, and accelerate the discovery of novel bioactive metabolites from cyanobacteria.
V. Biological Activities and Chemical Biology Investigations
Antiparasitic Activity Profiles (In Vitro Studies)
Venturamide B has demonstrated potent activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. ebi.ac.uknih.gov In vitro assays revealed an IC50 value of 5.6 µM (or 5200 nM). nih.govnih.gov This inhibitory concentration highlights its efficacy in combating drug-resistant malaria strains. Notably, this compound displayed only mild cytotoxicity against mammalian Vero cells, with an IC50 value of 56 µM, indicating a degree of selectivity for the parasite. nih.govscispace.com
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Strain | IC50 (µM) |
|---|---|
| W2 (chloroquine-resistant) | 5.6 |
Data sourced from in vitro studies.
The biological activity of this compound extends to Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. mdpi.com Studies have shown that this compound exhibits moderate activity against this parasite, with a reported IC50 value of 15.8 µM. mdpi.com
Table 2: In Vitro Activity of this compound against Trypanosoma cruzi
| Strain | IC50 (µM) |
|---|---|
| Tulahuen C2C4 | 15.8 |
Data sourced from in vitro studies.
This compound has also been evaluated for its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govmdpi.com Research indicates that this compound shows mild activity against this parasite. mdpi.com
Cellular and Molecular Mechanisms of Action
The precise molecular targets and signaling pathways affected by this compound remain largely unknown and are an area of ongoing investigation. scispace.comepfl.ch The initial discovery highlighted its selective action against Plasmodium falciparum, suggesting that its mechanism may involve targets unique to the parasite. nih.gov The structural complexity of this compound, a cyclic hexapeptide containing thiazole (B1198619) and methyloxazole moieties, suggests potential interactions with various cellular components. mdpi.com Further research is necessary to identify the specific biological targets and elucidate the downstream signaling cascades that are modulated by this compound.
Currently, there is no specific information available in the scientific literature detailing the direct inhibition of enzymes or modulation of receptors by this compound. While many natural products exert their effects through such mechanisms, dedicated studies to explore this aspect of this compound's activity have not yet been reported. libretexts.orgbgc.ac.inbioivt.com The mode of action is yet to be determined. scispace.comepfl.ch
Selectivity Studies on Eukaryotic Cells (e.g., Mammalian Cell Lines for Comparative Activity)
This compound has demonstrated a notable degree of selectivity in its cytotoxic activity, showing significantly more potent effects against parasitic protozoa than against mammalian cell lines. This selective toxicity is a crucial characteristic for the potential development of anti-parasitic agents, as it suggests a wider therapeutic window.
Initial studies revealed that this compound exhibits strong in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria, with a reported IC50 value of 5.2 µM (or 5200 nM). nih.govebi.ac.uk In stark contrast, its cytotoxicity towards mammalian Vero cells (African green monkey kidney epithelial cells) was considerably milder, with a reported IC50 of 56 µM. nih.govmdpi.com This represents a selectivity index of over 10-fold in favor of the malarial parasite over the mammalian cell line.
Further comparative studies have reinforced this observation of differential toxicity. researchgate.net Against the MCF-7 human breast cancer cell line, this compound showed an IC50 value of >54,000 nM, indicating very low cytotoxicity. nih.gov Similarly, its activity against P388 murine leukemia cells was described as moderate. researchgate.netmdpi.com The compound also displayed mild activity against other protozoan parasites, including Trypanosoma cruzi and Leishmania donovani. researchgate.netmdpi.com
The selective nature of this compound's bioactivity is a key feature, distinguishing it as a compound of interest for anti-parasitic research. nih.gov The significant difference in potency between its effects on P. falciparum and various mammalian cell lines underscores its potential as a lead compound for the development of new antimalarial drugs. mdpi.comepfl.ch
Interactive Table: Comparative Cytotoxicity of this compound
| Cell Line | Organism | Cell Type | IC50 (µM) | Reference |
| Plasmodium falciparum (W2 strain) | Protozoan | Malarial parasite | 5.2 | nih.gov |
| Vero | African green monkey | Kidney epithelial | 56 | nih.govmdpi.com |
| MCF-7 | Human | Breast adenocarcinoma | >54 | nih.gov |
| P388 | Mouse | Murine leukemia | Moderate Activity | researchgate.netmdpi.com |
| Trypanosoma cruzi | Protozoan | Parasite | Mild Activity | researchgate.netmdpi.com |
| Leishmania donovani | Protozoan | Parasite | Mild Activity | researchgate.netmdpi.com |
Modulation of Cellular Processes and Pathways
The precise molecular mechanisms by which this compound exerts its selective antiplasmodial effects are not yet fully elucidated. mdpi.com However, its nature as a cyclic hexapeptide containing thiazole and oxazole (B20620) rings suggests potential interactions with specific cellular targets that differ between the parasite and its mammalian host. nih.govmdpi.com
Given that many natural products with similar structural motifs are known to disrupt cellular homeostasis, it is plausible that this compound modulates key cellular processes in Plasmodium falciparum. Cyclic peptides, as a class, are known to interfere with a variety of cellular functions, including protein-protein interactions, enzyme activities, and ion transport across membranes. The presence of heterocyclic rings, such as thiazole and oxazole, often contributes to the bioactivity of these molecules by participating in binding interactions with biological macromolecules. mdpi.com
The significant differential between its potent antiplasmodial activity and its mild cytotoxicity against mammalian cells suggests that the cellular pathways targeted by this compound are either unique to the parasite or are significantly more essential for its survival compared to mammalian cells. mdpi.comepfl.ch This could involve pathways related to parasite-specific metabolic processes, protein synthesis, or the maintenance of cellular integrity.
While the specific cellular pathways modulated by this compound remain an active area of investigation, its selective action against P. falciparum points towards a mechanism that is not based on general, non-specific cytotoxicity. The identification of its precise molecular target(s) within the parasite is a critical next step in understanding its mode of action and in harnessing its therapeutic potential.
Vi. Structure Activity Relationship Sar Studies and Analogues
Design and Synthesis of Venturamide B Analogues
The synthesis of this compound analogues, while not extensively documented, would likely follow established strategies for constructing complex cyclic peptides containing heterocyclic moieties. These methods are essential for creating a library of related compounds to probe the SAR. researchgate.net Key synthetic challenges include the stereoselective synthesis of the constituent amino acids and the formation of the thiazole (B1198619) and oxazole (B20620) rings, followed by macrocyclization.
General synthetic approaches for similar natural products often involve a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The heterocyclic rings, thiazole and oxazole, are typically formed from serine, threonine, or cysteine residues. For instance, oxazoles can be generated through the cyclization and oxidation of serine-containing peptides. nih.gov Thiazole moieties are commonly synthesized via a modified Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov Once the linear precursor containing the necessary amino acids and heterocyclic systems is assembled, macrocyclization is performed to yield the final cyclic peptide. The choice of cyclization site is critical and can be guided by molecular modeling to favor an efficient ring-closing reaction. researchgate.net
Impact of Structural Modifications on Biological Activity
Although direct SAR data for this compound analogues is scarce, the biological activities of other thiazole- and oxazole-containing cyclic peptides allow for informed hypotheses regarding the impact of structural changes.
Alterations in Cyclic Peptide Backbone
To illustrate the importance of the cyclic backbone and specific residues, the cytotoxic activities of a related class of cyclic hexapeptides, the bistratamides, are presented below.
| Compound | Modifications | Biological Activity (IC₅₀ against P388 leukemia cells) |
| Bistratamide A | Contains a thiazoline (B8809763) ring | 0.05 µg/mL |
| Bistratamide B | Thiazoline in Bistratamide A is oxidized to a thiazole | 0.5 µg/mL |
| Bistratamide C | Different stereochemistry in one amino acid | 0.03 µg/mL |
| Bistratamide D | Altered amino acid sequence | 0.01 µg/mL |
This table presents data for the bistratamide class of compounds to illustrate the impact of structural modifications on the biological activity of related cyclic peptides.
Variations in Heterocyclic Ring Substituents
The thiazole and oxazole rings within this compound are key pharmacophoric elements. These heterocycles contribute to the rigidity of the structure and can participate in crucial binding interactions with biological targets through mechanisms like π-stacking. nih.gov SAR studies on other multi-heterocyclic molecules have shown that both the type and number of heterocyclic rings can dramatically influence cytotoxicity. nih.gov For example, in one study, it was found that at least two thiazole units were necessary for significant biological activity. nih.gov
Furthermore, the nature of the substituents on these heterocyclic rings can modulate activity. While specific data on this compound is unavailable, research on other thiazole derivatives has shown that the position and electronic properties of substituents can significantly affect their biological potential. nih.gov It is plausible that modifications to the substituents on the thiazole and oxazole rings of this compound could fine-tune its antimalarial activity and selectivity. For instance, exchanging the oxazole ring for a thiazole in the natural product disorazole C1 resulted in a slight decrease in cytotoxic activity, indicating the importance of the specific heterocycle. researchgate.net
Influence of Amino Acid Stereochemistry
Stereochemistry plays a pivotal role in the biological activity of peptides and other natural products. longdom.org The specific three-dimensional arrangement of atoms is critical for molecular recognition and binding to biological targets. longdom.orgtru.ca this compound contains several chiral centers, and the absolute configuration of its amino acid residues was determined by Marfey's analysis upon its initial isolation. nih.gov
While no studies have been published on the synthesis and evaluation of this compound epimers, it is well-established that even subtle changes in the stereochemistry of amino acid residues in a cyclic peptide can lead to profound differences in conformation and, consequently, biological activity. mdpi.com Inversion of a single chiral center can alter the peptide's three-dimensional shape, disrupting key interactions with its target protein. Therefore, the specific stereochemistry of the amino acids in this compound is likely crucial for its antimalarial properties.
Computational Approaches in SAR Analysis and Molecular Modeling
In the absence of extensive empirical SAR data for this compound, computational methods offer a powerful tool for predicting the effects of structural modifications and guiding the design of new analogues. frontiersin.orgfrontiersin.org Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study the potential interactions of this compound and its virtual analogues with parasitic targets. nih.govresearchgate.net
Molecular docking could be used to predict the binding mode and affinity of this compound to known antimalarial drug targets, providing insights into its mechanism of action. ukm.my MD simulations can then be used to assess the stability of these interactions and to understand the conformational dynamics of the peptide-target complex. frontiersin.org Furthermore, computational analysis can help in designing analogues with improved binding properties or better pharmacokinetic profiles. For instance, modeling can be used to select the optimal precursor for the final cyclization step in the synthesis of new analogues. researchgate.net While no specific computational studies on this compound have been reported, the application of these methods to other cyclic peptides has proven invaluable in understanding their SAR. researchgate.net
Vii. Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purification and Analysis of Research Samples
Chromatography is indispensable for the isolation of Venturamide B from its natural source, the marine cyanobacterium Oscillatoria sp., and for the analysis of its stereochemistry. The initial discovery and purification of venturamides were achieved through bioassay-guided fractionation, a process that systematically separates a complex mixture into fractions and tests their biological activity to guide the isolation of the active compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, particularly reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. In a typical workflow, a crude extract of the cyanobacterial biomass is subjected to multiple rounds of chromatographic separation, progressing from lower to higher resolution techniques until pure this compound is obtained.
A critical aspect of characterizing natural peptides is determining the absolute configuration (D or L form) of their constituent amino acids. This is accomplished by hydrolyzing the peptide to break it down into its individual amino acid components. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers. researchgate.netnih.gov These diastereomeric derivatives can then be separated and analyzed using chiral HPLC, allowing for the definitive assignment of each amino acid's stereochemistry. nih.gov
| Parameter | Typical Conditions for Chiral Amino Acid Analysis |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 Column (e.g., 150 x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | Aqueous solvent with acid modifier (e.g., 0.1% Formic Acid in Water) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile) |
| Gradient | Linear gradient from low %B to high %B over 30-60 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | UV Absorbance (e.g., at 340 nm for FDAA derivatives) coupled with Mass Spectrometry (MS) |
| Sample Preparation | 1. Complete acid hydrolysis of peptide. 2. Derivatization with a chiral reagent (e.g., Marfey's reagent). |
Spectroscopic Methods for Monitoring Synthesis and Derivatization
Spectroscopic methods are crucial for elucidating the planar structure of this compound and for monitoring the progress of its chemical synthesis or the creation of new derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.org
Mass Spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides the exact molecular weight of the compound, which is used to determine its molecular formula. nih.gov Tandem MS (MS/MS) experiments can be used to fragment the molecule, offering clues about its sequence and the connectivity of its building blocks. nih.govfrontierspartnerships.org During a synthetic or derivatization process, MS is used to rapidly confirm the presence of the desired product by checking for its expected molecular weight in the reaction mixture.
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of molecules like this compound in solution. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required:
¹H NMR: Identifies all the hydrogen atoms in the molecule, providing information about their chemical environment and proximity to one another.
¹³C NMR: Identifies all the carbon atoms, revealing the carbon skeleton of the molecule.
2D Correlation Spectroscopy (COSY): Shows which protons are coupled to each other, typically those on adjacent carbons, helping to piece together amino acid side chains.
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting the individual amino acid residues together to form the cyclic structure. researchgate.net
When synthesizing or modifying this compound, NMR is used to verify each step. The appearance of expected new signals or the disappearance of signals from starting materials in the ¹H and ¹³C NMR spectra confirms that a chemical transformation has successfully occurred.
| NMR Experiment | Information Obtained for this compound Structure Elucidation |
|---|---|
| ¹H NMR | Identifies chemical shifts and couplings of all protons (e.g., amide N-H, α-H, side-chain protons). |
| ¹³C NMR | Identifies chemical shifts of all carbons (e.g., carbonyl, α-C, side-chain carbons). researchgate.net |
| COSY | Establishes proton-proton spin systems within each amino acid residue. |
| HSQC/HMQC | Assigns protons to their directly attached carbons. |
| HMBC | Provides long-range (2-3 bond) H-C correlations, crucial for linking amino acid residues and confirming the peptide sequence and macrocyclic ring structure. researchgate.net |
| NOESY/ROESY | Shows through-space correlations between protons, providing information about the 3D conformation and stereochemistry. |
Quantitative Analysis in Complex Biological Matrices (e.g., Fermentation Broths)
To study the biosynthesis of this compound or to optimize its production in cyanobacterial cultures (fermentation broths), a robust and sensitive quantitative method is required. The complexity of these biological matrices, which contain a vast number of other metabolites, proteins, and salts, presents a significant analytical challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity. nih.govnih.gov
The method involves several key steps. First, a sample preparation procedure is employed to extract this compound from the fermentation broth and remove interfering substances. This could involve techniques like liquid-liquid extraction or solid-phase extraction (SPE). Next, the extracted sample is injected into an HPLC system, where this compound is separated from other remaining compounds on a reversed-phase column. Finally, the column effluent is directed into a tandem mass spectrometer.
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer is set to select only the molecular ion of this compound (the precursor ion). This ion is then fragmented, and the second mass analyzer is set to monitor for one or more specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is highly specific to this compound, allowing it to be accurately quantified even at very low concentrations amidst a complex background. researchgate.net By comparing the signal intensity to that of a calibration curve prepared with a pure standard, the precise concentration of this compound in the original broth can be determined. nih.gov
| Parameter | Representative LC-MS/MS Method for this compound Quantification |
|---|---|
| Sample Preparation | Centrifugation of fermentation broth to remove cells, followed by Solid-Phase Extraction (SPE) of the supernatant using a C18 cartridge. |
| LC Column | Reversed-Phase UPLC C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient elution (e.g., 5% to 95% B in 5 minutes) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | Precursor Ion (M+H)⁺ → Specific Product Ion(s) |
| Quantification | External calibration curve using a purified this compound standard. |
Viii. Broader Academic and Research Implications
Venturamide B as a Chemical Probe for Biological Systems
Chemical probes are defined as small-molecule ligands designed to target specific biomolecular entities, such as proteins, enabling researchers to investigate mechanistic and phenotypic questions within cellular or in vivo studies. They serve as critical tools for elucidating molecular mechanisms, understanding protein function, and influencing signal transduction pathways chemicalprobes.orgleibniz-fmp.de. This compound, with its selective and potent antimalarial activity, particularly against the chloroquine-resistant Plasmodium falciparum W2 strain, demonstrates characteristics that make it a promising candidate for development as a chemical probe nih.gov. Its ability to selectively inhibit the growth of this parasite, coupled with its relatively mild cytotoxicity to mammalian cells, suggests a specific interaction with a parasitic target or pathway nih.gov. Further research employing this compound could involve using it to identify and characterize novel targets within the Plasmodium life cycle, dissecting the molecular mechanisms underlying its antiparasitic action, or perturbing specific biological processes in parasitic systems to gain deeper insights into their biology. This utility aligns with the broader application of chemical probes to functionally annotate genomes and validate new molecular targets in biological systems chemicalprobes.org.
Contribution to the Discovery of Novel Antiparasitic Leads
The isolation of this compound represents a significant contribution to the ongoing global effort to discover novel antiparasitic leads, especially in the face of increasing drug resistance. Venturamides A and B were initially identified from the Panamanian marine cyanobacterium Oscillatoria sp. through a bioassay-guided fractionation approach specifically targeting antimalarial activity ebi.ac.uknih.gov. This discovery marked a notable milestone as it was among the first instances of cyanobacterial peptides demonstrating selective antimalarial properties ebi.ac.uknih.gov.
Detailed research findings highlight the efficacy of this compound against Plasmodium falciparum.
Table 1: Antiparasitic Activity of this compound
| Compound | Parasite Strain | IC50 Value (µM) | Mammalian Vero Cell Cytotoxicity (IC50 µM) | Reference |
| This compound | Plasmodium falciparum (W2, chloroquine-resistant) | 5.6 | 56 | nih.gov |
| This compound | Trypanosoma cruzi | Mild activity | Not specified | nih.govresearchgate.netsemanticscholar.org |
| This compound | Leishmania donovani | Mild activity | Not specified | nih.govresearchgate.netsemanticscholar.org |
| Chloroquine | Plasmodium falciparum (W2) | 0.080-0.100 | Not specified | nih.gov |
The data indicates that this compound exhibits effective antimalarial activity against a drug-resistant strain of P. falciparum with a favorable selectivity index compared to its cytotoxicity in mammalian cells nih.gov. Furthermore, its reported mild activity against other tropical parasites like Trypanosoma cruzi and Leishmania donovani underscores its potential as a broad-spectrum antiparasitic scaffold, warranting further investigation for lead optimization and drug development nih.govresearchgate.netsemanticscholar.org.
Importance in Marine Natural Product Chemistry and Chemical Ecology
This compound's origin from a marine cyanobacterium, Oscillatoria sp., underscores its importance in the field of marine natural product chemistry. Marine organisms, particularly microorganisms like cyanobacteria, are recognized as prolific producers of structurally diverse and biologically active secondary metabolites researchgate.netmdpi.com. The discovery of this compound contributes to the growing evidence that marine cyanobacteria are a significant, yet underexplored, source of novel anti-infective compounds researchgate.net.
From a chemical ecology perspective, the production of potent compounds like this compound by Oscillatoria sp. suggests their role in the complex chemical interactions within marine ecosystems. These natural products often serve as defense mechanisms against predators, competitors, or pathogens, or play roles in communication and symbiosis researchgate.net. Studying the biosynthesis and ecological function of this compound can provide insights into the chemical ecology of marine environments, helping to understand how organisms adapt and survive through chemical means. The unique chemical structures found in marine natural products, such as the cyclic peptide framework and the presence of unusual amino acid residues in this compound, are often a result of evolutionary pressures within their specific ecological niches semanticscholar.org.
Future Directions in Interdisciplinary Research for Natural Product Discovery
The continued discovery and development of natural products like this compound necessitate a highly interdisciplinary approach, integrating diverse scientific disciplines to overcome the complexities inherent in natural product research. Future directions in this field emphasize a synergistic collaboration across chemistry, synthetic biology, microbiology, and computational biology nih.govuni-saarland.de.
Key areas for future interdisciplinary research include:
Advanced Isolation and Characterization: Employing innovative methods such as "Small Molecule In situ Resin Capture (SMIRC)" to directly sample and identify natural products from their native environments, thereby accessing previously unexplored chemical diversity nih.gov. This approach can link compounds to their producing organisms and enhance yields, despite challenges posed by microbial community complexity nih.gov.
Mechanism of Action Studies: Thoroughly elucidating the molecular targets and precise mechanisms by which this compound exerts its antiparasitic effects. This involves combining biochemical, cell biological, and structural biology techniques to understand its interactions at the molecular level, which is crucial for rational drug design and optimization e-bookshelf.de.
Biosynthetic Pathway Elucidation and Engineering: Investigating the biosynthetic pathways responsible for this compound production in Oscillatoria sp. Understanding these pathways could enable synthetic biology approaches to engineer the producing organisms for increased yield or to create novel analogs with improved properties through combinatorial biosynthesis nih.gov.
Computational Approaches: Utilizing molecular modeling, virtual screening, and advanced bioinformatics tools for natural product library and database mining to predict biological activities, identify potential targets, and guide the synthesis of derivatives nih.govmdpi.com. This also includes metabolomics to identify biome-specific metabolomic signatures nih.gov.
Ecological Role and Bioprospecting: Further research into the ecological role of this compound within its marine habitat could reveal new insights into its biological significance and guide future bioprospecting efforts for similar or related compounds with therapeutic potential researchgate.net.
These interdisciplinary efforts are crucial for unlocking the full therapeutic potential of marine natural products and addressing the pressing need for new drugs against infectious diseases.
Q & A
Q. What are the key structural and functional features of Venturamide B that warrant further pharmacological investigation?
Methodological Answer : Begin with a literature review to identify reported structural motifs (e.g., cyclic peptide frameworks, post-translational modifications) and bioactivity profiles. Use spectroscopic techniques (NMR, MS) and X-ray crystallography to confirm structural integrity . Cross-reference databases like SciFinder or PubMed for prior mechanistic studies . Focus on gaps in understanding, such as unresolved stereochemistry or unvalidated target interactions.
Q. How can researchers optimize the synthesis of this compound for reproducibility in early-stage assays?
Methodological Answer : Follow solid-phase peptide synthesis (SPPS) protocols with rigorous quality control (QC). Use HPLC and mass spectrometry to validate purity (>95%) and identity. Document batch-specific variables (e.g., coupling efficiency, cleavage conditions) to minimize variability . For natural product extraction, standardize isolation protocols (solvent ratios, chromatographic columns) and report yields consistently .
Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?
Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) aligned with reported mechanisms. Include positive/negative controls and dose-response curves. Use cell viability assays (MTT, ATP-based) to rule out cytotoxicity confounding results . Validate findings with orthogonal methods (e.g., SPR for binding affinity, qPCR for downstream gene expression) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer : Conduct a meta-analysis of published data, noting variations in experimental conditions (e.g., cell lines, assay pH, solvent vehicles). Replicate conflicting studies under standardized protocols. Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability and identify outlier datasets . Explore structural analogs to isolate critical functional groups responsible for divergent activities .
Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
Methodological Answer : Combine omics approaches (proteomics, metabolomics) with CRISPR-Cas9 knockout models to identify pathways modulated by this compound. Use affinity-based proteomics (e.g., pull-down assays with biotinylated derivatives) to map direct targets. Validate hypotheses in 3D cell cultures or organoids to better mimic in vivo conditions .
Q. How can researchers address batch-to-batch variability in this compound during long-term pharmacological studies?
Methodological Answer : Implement strict QC metrics:
- Quantify peptide content via amino acid analysis.
- Monitor residual solvents (e.g., TFA) with GC-MS.
- Use stability-indicating assays (e.g., accelerated degradation studies) to establish storage guidelines .
For natural extracts, employ metabolomic fingerprinting (LC-MS/MS) to ensure chemical consistency across batches .
Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties and toxicity?
Methodological Answer : Use molecular docking (AutoDock Vina) to predict target binding and ADMET software (SwissADME, ProTox-II) for absorption/distribution profiles. Cross-validate predictions with in vitro assays (Caco-2 permeability, microsomal stability) . Apply machine learning models trained on peptide datasets to refine toxicity predictions .
Experimental Design & Validation
Q. How should researchers design dose-ranging studies for this compound in animal models?
Methodological Answer : Base initial doses on in vitro IC50 values, adjusted for species-specific pharmacokinetics (allometric scaling). Include at least three dose groups + vehicle control. Monitor biomarkers (e.g., plasma concentration via LC-MS) to correlate exposure with efficacy/toxicity . Use power analysis to determine cohort sizes, ensuring statistical significance (α=0.05, power=80%) .
Q. What validation criteria are critical when comparing this compound’s efficacy to existing therapeutics?
Methodological Answer : Use head-to-head assays under identical conditions. Report comparative metrics (e.g., EC50, selectivity indices, therapeutic windows). Include resistance-prone models (e.g., antibiotic-resistant bacteria for antimicrobial studies) to assess robustness. Publish raw data and statistical code to enable independent verification .
Q. How can ethnopharmacological data inform the experimental design of this compound studies?
Methodological Answer : Extract traditional use cases from ethnobotanical databases (e.g., NAPRALERT) to guide target selection (e.g., anti-inflammatory assays for historically reported wound-healing uses). Validate ethnopharmacological claims using mechanistic assays and in vivo models . Document ethical considerations for traditional knowledge attribution .
Data Reporting & Compliance
Q. What statistical practices are essential for publishing this compound research?
Methodological Answer : Report mean ± SD/SE with exact P-values (avoid "significant" without statistical testing). Use non-parametric tests (Mann-Whitney U) for non-normal distributions. Pre-register hypotheses and analysis plans on platforms like OSF to reduce bias . Adhere to EQUATOR guidelines for preclinical studies (e.g., ARRIVE 2.0) .
Q. How should researchers address discrepancies between in vitro and in vivo results for this compound?
Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, metabolic instability) using PK/PD modeling. Modify formulations (nanoparticles, prodrugs) to enhance in vivo efficacy. Use transgenic models (e.g., humanized enzymes) to bridge interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
